2-(Phenylcarbamoyl)benzoic acid

PqsE inhibition IC50 structure-activity relationship

2-(Phenylcarbamoyl)benzoic acid (also known as N-phenylphthalamic acid or phthalanilic acid) is a phthalamic acid derivative with the molecular formula C14H11NO3 and a molecular weight of 241.24 g/mol. Unlike generic benzoic acid derivatives, this compound was identified through DNA-encoded small molecule library screening as a selective, noncompetitive inhibitor of the PqsE thioesterase enzyme in Pseudomonas aeruginosa.

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
CAS No. 4727-29-1
Cat. No. B1674713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylcarbamoyl)benzoic acid
CAS4727-29-1
SynonymsLemax;  N-Phenylphthalamic acid;  NSC 26414;  NSC-26414;  NSC26414;  Nevirol;  Phthalanilic acid;  Phthalomonoanilide; 
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C14H11NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-9H,(H,15,16)(H,17,18)
InChIKeyDSUPUOGOCIFZBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenylcarbamoyl)benzoic acid (CAS 4727-29-1): A Validated PqsE Thioesterase Inhibitor Scaffold for Anti-Virulence Research


2-(Phenylcarbamoyl)benzoic acid (also known as N-phenylphthalamic acid or phthalanilic acid) is a phthalamic acid derivative with the molecular formula C14H11NO3 and a molecular weight of 241.24 g/mol . Unlike generic benzoic acid derivatives, this compound was identified through DNA-encoded small molecule library screening as a selective, noncompetitive inhibitor of the PqsE thioesterase enzyme in Pseudomonas aeruginosa [1]. This makes it a chemically tractable starting point for anti-virulence drug development targeting a high-priority Gram-negative pathogen.

Structural Specificity of 2-(Phenylcarbamoyl)benzoic acid in PqsE Binding: Why Simple Phthalamic Acids Are Not Interchangeable


The PqsE inhibitory activity of this chemotype is exquisitely sensitive to structural modifications. Removal of the N-terminal Boc protecting group (present in the most potent analogs) abolishes binding to the target, as measured by thermal shift assays at concentrations below 500 µM, proving that the N-phenylcarbamoyl core alone is insufficient for target engagement [1]. Furthermore, the attachment-point chemistry at the 4'-position heavily influences potency, with the unsubstituted hydrogen analog showing binding and inhibition, while a simple N,N-dimethyl amide capping provides the closest structural mimic to the original DNA-linked hit [1]. This steep SAR landscape means that generic phthalamic acid or benzanilide analogs cannot be assumed to possess PqsE inhibitory activity, and substitution must be made with compound-specific, assay-validated evidence.

Head-to-Head Performance Data for 2-(Phenylcarbamoyl)benzoic acid and Its Key Analogs in PqsE Inhibition


PqsE Thioesterase Inhibition Potency: SAR-Guided Improvement Over Initial DNA-Encoded Library Hits

In the key SAR study, the most potent member of the 2-(phenylcarbamoyl)benzoic acid series achieved an IC50 of 5 µM against recombinant PqsE in an in vitro thioesterase activity assay [1]. This represents a measurable improvement in potency over the original DNA-conjugated hits, which suffered from weak binding affinity and were not directly quantifiable in the IC50 format [1]. The analog series (compounds 5–16) were designed to probe incremental structural changes, and the resulting potency increases confirm that the 2-(phenylcarbamoyl)benzoic acid core is a validated, optimizable scaffold rather than a flat, non-differentiable chemotype.

PqsE inhibition IC50 structure-activity relationship DNA-encoded library

Target Engagement Verifiability: Thermal Shift Assay Discrimination Between Active and Inactive Analogs

A crucial differentiator within the 2-(phenylcarbamoyl)benzoic acid series is the presence or absence of the Boc protecting group on the N-terminal amine. Compounds 1 and 3 (Boc-protected) shifted the PqsE melting temperature (ΔTm) by >3 °C at 500 µM in a dose-dependent thermal shift assay, confirming direct target engagement and protein stabilization [1]. In contrast, compounds 2 and 4 (Boc-deprotected) showed no measurable thermal shift at concentrations below 500 µM, indicating a complete loss of binding [1]. This binary on/off result provides a definitive quality-control gate: any 2-(phenylcarbamoyl)benzoic acid variant missing the Boc group can be deemed inactive against PqsE.

thermal shift assay ΔTm target engagement PqsE binding

Noncompetitive Inhibition Mechanism: Differentiation from ATP-Competitive or Substrate-Competitive PqsE Inhibitors

The 2-(phenylcarbamoyl)benzoic acid series inhibits PqsE via a noncompetitive mechanism, as established by kinetic analysis [1]. This means the compounds bind to an allosteric site distinct from the catalytic center, allowing them to inhibit PqsE regardless of substrate concentration. This is a critical differentiation from hypothetical competitive inhibitors, which would be vulnerable to displacement by the endogenous PqsE substrate once identified and present at high local concentrations in the bacterial cytosol [2]. Most Pseudomonas quorum-sensing inhibitors targeting PqsR or LasR are competitive antagonists, making this noncompetitive PqsE mechanism a distinctive and therapeutically relevant feature.

noncompetitive inhibition allosteric PqsE mode of action

In Vitro Antioxidant Activity: Scaffold Comparison Against Other Phenylcarbamoyl Derivatives

In a separate study investigating antioxidant properties, a series of phenylcarbamoylbenzoic acid derivatives—including hydrazones, acid hydrazides, and Schiff's bases built upon the 2-(phenylcarbamoyl)benzoic acid core—were evaluated for in vitro free radical scavenging activity [1]. The parent 2-(phenylcarbamoyl)benzoic acid served as the baseline scaffold, with the more elaborate derivatives showing variable but generally higher activity. This positions the unmodified compound as a critical control and starting material for any antioxidant SAR campaign, distinct from generic benzoic acid analogs that lack the phenylcarbamoyl moiety required for the pharmacophore.

antioxidant activity DPPH free radical scavenging phenylcarbamoylbenzoic acid

Application Scenarios Where 2-(Phenylcarbamoyl)benzoic acid (CAS 4727-29-1) Demonstrates Clear Procurement Advantage


Hit-to-Lead Optimization of Noncompetitive PqsE Inhibitors for Anti-Virulence Drug Discovery

Medicinal chemistry teams pursuing Pseudomonas aeruginosa anti-virulence strategies can use 2-(phenylcarbamoyl)benzoic acid as a validated, synthetically tractable starting point. With a confirmed IC50 of 5 µM and a noncompetitive mechanism that avoids competition with the (yet-unidentified) endogenous substrate, this scaffold offers a clear advantage over hypothetical competitive inhibitors. Procurement of high-purity (>95% by HPLC, as supplied by TCI) batches ensures reproducible SAR exploration. [1]

PqsE Target Engagement and Mechanistic Probe Development

The binary thermal shift differentiation between Boc-protected (active) and Boc-deprotected (inactive) analogs makes this compound an ideal probe for PqsE target engagement studies. Researchers can use the Boc-protected form as a positive control and the deprotected form as a negative control in cellular thermal shift assays (CETSA) or biochemical binding experiments, providing built-in experimental validation without requiring a structurally unrelated control compound. [1]

Synthesis of Phenylcarbamoyl Derivatives for Antioxidant and Related Pharmacophore Exploration

The core structure serves as the foundational building block for synthesizing hydrazone, acid hydrazide, and Schiff's base derivatives with potential antioxidant activity. For laboratories engaged in medicinal chemistry explorations of the phenylcarbamoylbenzoic acid pharmacophore, the parent compound is the essential precursor, and its consistent quality (molecular weight 241.24 g/mol, crystalline solid) ensures reproducible synthetic outcomes. [2]

Quorum-Sensing Pathway Dissection in Pseudomonas aeruginosa Research

Because 2-(phenylcarbamoyl)benzoic acid selectively inhibits PqsE without affecting the PqsR receptor (the transcriptional regulator of the pqsABCDE operon), it enables researchers to dissect the individual contributions of PqsE versus PqsR to Pseudomonas virulence phenotypes. This selectivity is not achievable with broad-spectrum quorum-sensing inhibitors that target upstream receptors. [1]

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